molecular formula C14H15NO2S B1408429 5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester CAS No. 1773566-68-9

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1408429
M. Wt: 261.34 g/mol
InChI Key: FOTYSITWXSFVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester” is C14H15NO2S . The InChI code is 1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester” is 261.34 . It is a yellow solid and should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Thiazolecarboxylic Acid Derivatives Synthesis : Research by Dovlatyan et al. (2004) focused on the acylation and methylation of thiazolecarboxylic acid derivatives, leading to the synthesis of various esters and anilides. This study illustrates the chemical flexibility of thiazole compounds and their potential as intermediates in organic synthesis Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004.

  • Molecular Structure Analysis : Acar et al. (2017) synthesized and characterized a thiazolo[3,2-α]pyrimidine derivative, providing insights into the molecular structure through FT-IR spectroscopy and X-ray diffraction. Such analyses are crucial for understanding the properties and applications of thiazole derivatives Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017.

Chemical Properties and Reactions

  • Ester Conversions and Synthesis : Research on the solvolysis of thiazoline carboxylic acid esters by Dovlatyan et al. (2003) revealed methods for converting these esters into acids and other derivatives without breaking down the heterocycle, showcasing the chemical resilience and reactivity of thiazole esters Dovlatyan, Eliazyan, Pivazyan, & Engoyan, 2003.

  • Synthetic Pathways and Intermediate Compounds : The work by Yuanbiao et al. (2016) on synthesizing chloro-2-oxo-butyric acid ethyl ester, an important intermediate for thiazole carboxylic acids, emphasizes the role of thiazole derivatives in synthesizing biologically active compounds Tu Yuanbiao, Guo, Wang, Zhu, & Xu, 2016.

Biological Activity and Applications

  • Antibacterial Activity : Markovich et al. (2014) explored the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids and evaluated their antibacterial activity. This study demonstrates the potential of thiazole derivatives in developing new antimicrobial agents Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014.

properties

IUPAC Name

ethyl 5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTYSITWXSFVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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